molecular formula C8H7ClN2S B1420475 5-Chloro-2-methyl-4-thiocyanatoaniline CAS No. 23530-69-0

5-Chloro-2-methyl-4-thiocyanatoaniline

Cat. No. B1420475
CAS RN: 23530-69-0
M. Wt: 198.67 g/mol
InChI Key: NFXSLDRQHOANJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-4-thiocyanatoaniline is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.67 g/mol . The IUPAC name for this compound is 4-amino-2-chloro-5-methylphenyl thiocyanate . The compound is used in scientific research.


Molecular Structure Analysis

The InChI code for 5-Chloro-2-methyl-4-thiocyanatoaniline is 1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 . The compound’s structure includes a thiocyanate group (SC#N), a chlorine atom, and a methyl group (CH3) attached to a phenyl ring .


Physical And Chemical Properties Analysis

5-Chloro-2-methyl-4-thiocyanatoaniline has a molecular weight of 198.67 g/mol . It has a topological polar surface area of 75.1 Ų . The compound has one rotatable bond . The XLogP3-AA value is 2.8 , which gives an indication of its hydrophobicity.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Research on arylsubstituted halogen(thiocyanato)amides, including compounds with structures related to 5-Chloro-2-methyl-4-thiocyanatoaniline, demonstrates their application in synthesizing antimicrobial agents. These compounds undergo processes such as copper-catalyzed anionarylation and cyclization to produce derivatives with notable antibacterial and antifungal activities, illustrating the potential of 5-Chloro-2-methyl-4-thiocyanatoaniline derivatives in pharmaceuticals (Baranovskyi et al., 2018).

Anticancer Agent Synthesis

  • The development of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, which show potent anticancer activities, highlights another avenue of research. These compounds are synthesized using methods that might be applicable to 5-Chloro-2-methyl-4-thiocyanatoaniline, suggesting its potential in creating new anticancer drugs (Gomha et al., 2017).

Antimicrobial Synthesis

  • The synthesis of N-derivatives of chlorine-substituted thiocyanatoanilines and their examination for antimicrobial activity reveals the importance of thiocyanatoaniline derivatives in developing antimicrobial agents. Such studies underscore the significance of structural modifications, like those possible with 5-Chloro-2-methyl-4-thiocyanatoaniline, in enhancing antimicrobial efficacy (Yabuuchi et al., 1975).

properties

IUPAC Name

(4-amino-2-chloro-5-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXSLDRQHOANJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675052
Record name 4-Amino-2-chloro-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-thiocyanatoaniline

CAS RN

23530-69-0
Record name 4-Amino-2-chloro-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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